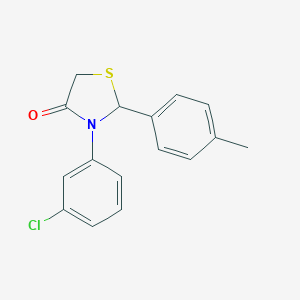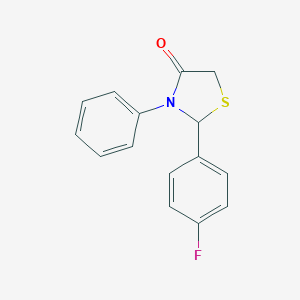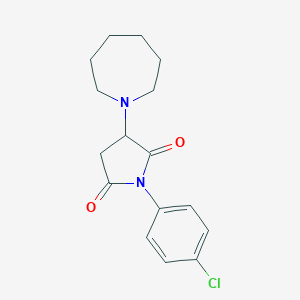
3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H19ClN2O2 and a molecular weight of 306.79 g/mol . This compound is characterized by the presence of a pyrrolidine-2,5-dione ring, a chlorophenyl group, and an azepane ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may act on ion channels or receptors in the nervous system, leading to its observed anticonvulsant and antinociceptive effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Vergleich Mit ähnlichen Verbindungen
3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl derivatives: Compounds with a chlorophenyl group exhibit similar reactivity patterns, particularly in substitution reactions.
Azepane derivatives: These compounds contain the azepane ring and are studied for their potential biological activities.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H19ClN2O2 |
|---|---|
Molekulargewicht |
306.79g/mol |
IUPAC-Name |
3-(azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19ClN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,14H,1-4,9-11H2 |
InChI-Schlüssel |
YKSPDPUMZMKNEF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-ETHOXYPHENYL)-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B409738.png)
![Benzyl {[5-(anilinocarbonyl)-3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B409739.png)
![N-(4-bromophenyl)-2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B409740.png)
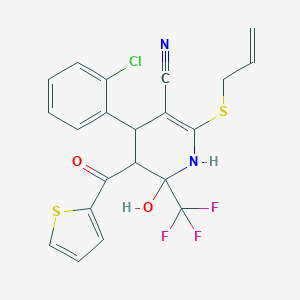
![4-{2-Amino-3,5-dicyano-6-[(cyanomethyl)sulfanyl]-4-pyridinyl}phenyl acetate](/img/structure/B409743.png)
![2-((2-Methylallyl)thio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B409747.png)

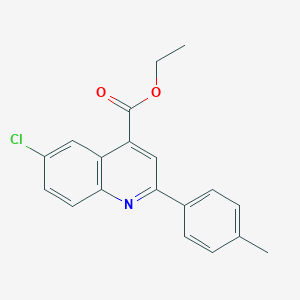
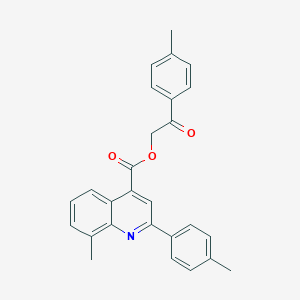
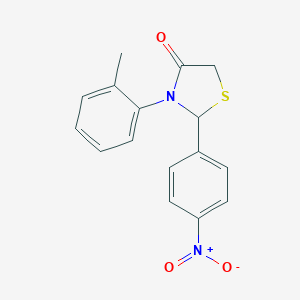
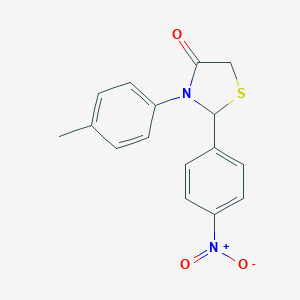
![2-(3-NITROPHENYL)-3-[2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B409755.png)
